molecular formula C19H19N5O3S B6100497 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide

2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6100497
M. Wt: 397.5 g/mol
InChI Key: GTPJAOLMZOKEIF-UHFFFAOYSA-N
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Description

2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Mode of Action

The presence of the 1,3,4-thiadiazol-2-yl and carbamoyl groups suggest potential interactions with enzymes or receptors that recognize these functional groups .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Based on its structure, it may be involved in pathways where similar compounds play a role .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of identified targets and known biochemical pathways, it’s difficult to predict the potential effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 3-methoxyphenyl group. This can be done by reacting the thiadiazole intermediate with 3-methoxyphenyl isocyanate.

    Formation of the Final Compound: The final step involves the acylation of the intermediate with 2-methylphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thiadiazole derivatives on biological systems. It may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Thiadiazole derivatives have been studied for their potential as anti-inflammatory, analgesic, and antipyretic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
  • 2-(5-{[(3-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
  • 2-(5-{[(3-nitrophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide lies in its methoxyphenyl group, which may impart specific biological activities or chemical properties that are not present in similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-[(3-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-6-3-4-9-15(12)21-16(25)11-17-23-24-19(28-17)22-18(26)20-13-7-5-8-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJAOLMZOKEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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